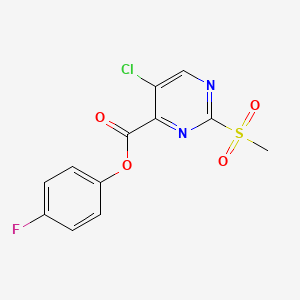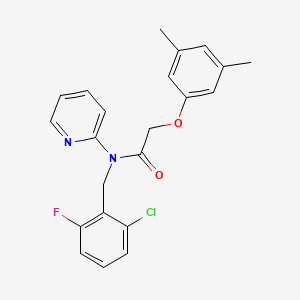
N-(2-chloro-6-fluorobenzyl)-2-(3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-クロロ-6-フルオロベンジル)-2-(3,5-ジメチルフェノキシ)-N-(ピリジン-2-イル)アセトアミドは、アセトアミド類に属する合成有機化合物です。この化合物は、クロロフルオロベンジル基、ジメチルフェノキシ基、およびピリジニル基がアセトアミド骨格に結合していることを特徴としています。
2. 製法
合成経路と反応条件
N-(2-クロロ-6-フルオロベンジル)-2-(3,5-ジメチルフェノキシ)-N-(ピリジン-2-イル)アセトアミドの合成は、通常、複数の段階を必要とします。
ベンジル中間体の生成: 出発物質である2-クロロ-6-フルオロベンジルクロリドは、適切な求核剤と反応させてベンジル中間体を生成します。
フェノキシ基とのカップリング: ベンジル中間体は、塩基性条件下で3,5-ジメチルフェノールとカップリングさせてフェノキシ中間体を生成します。
アセトアミドの形成: フェノキシ中間体は、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤の存在下で、2-ピリジンカルボン酸アミドと反応させて最終的なアセトアミド化合物を生成します。
工業的製造方法
このような化合物の工業的製造方法は、収率と純度を最大限に高めるために、反応条件の最適化を伴うことが多いです。これには、連続フロー反応器の使用、反応条件の高スループットスクリーニング、反応速度を促進するための触媒の使用などが含まれます。
3. 化学反応の分析
反応の種類
酸化: この化合物は、特にフェノキシ基またはピリジニル基で酸化反応を起こす可能性があります。
還元: 還元反応は、アセトアミド基を標的にして、アミンに変換することができます。
置換: ベンジル環上のクロロ基とフルオロ基は、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が頻繁に使用されます。
置換: アミンやチオールなどの求核剤は、置換反応に使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノンを生成する可能性があり、還元はアミンを生成する可能性があります。
4. 科学研究における用途
化学
化学において、N-(2-クロロ-6-フルオロベンジル)-2-(3,5-ジメチルフェノキシ)-N-(ピリジン-2-イル)アセトアミドは、より複雑な分子の合成のためのビルディングブロックとして使用できます。その独特の構造は、さまざまな官能基化反応を可能にします。
生物学
生物学研究では、この化合物は、生物活性分子の可能性について調査されています。酵素や受容体などのさまざまな生物学的標的に対する活性をスクリーニングできます。
医学
医薬品化学では、類似の構造を持つ化合物は、治療薬の可能性について頻繁に探索されています。それらは、がん、感染症、または神経疾患などの病気に対する活性を試験することができます。
産業
工業部門では、このような化合物は、農薬、染料、または特定の特性を持つ材料の合成における中間体として使用される場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chloro-6-fluorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorinated and Fluorinated Phenyl Group: This step involves the chlorination and fluorination of a benzene ring, often using reagents such as chlorine gas and fluorine-containing compounds under controlled conditions.
Attachment of the Dimethylphenoxy Group: The next step involves the introduction of the dimethylphenoxy group through a nucleophilic substitution reaction. This can be achieved using a suitable phenol derivative and a halogenated intermediate.
Formation of the Pyridinylacetamide Moiety: The final step involves the coupling of the pyridinylacetamide group with the previously synthesized intermediate. This can be accomplished using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of N-[(2-Chloro-6-fluorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-[(2-Chloro-6-fluorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated intermediates, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
N-[(2-Chloro-6-fluorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
N-(2-クロロ-6-フルオロベンジル)-2-(3,5-ジメチルフェノキシ)-N-(ピリジン-2-イル)アセトアミドの作用機序は、その特定の生物学的標的に依存します。一般的に、このような化合物は、タンパク質、酵素、または受容体と相互作用し、それらの活性を調節する可能性があります。関与する分子標的と経路は、実験研究によって特定する必要があります。
6. 類似の化合物との比較
類似の化合物
- N-(2-クロロベンジル)-2-(3,5-ジメチルフェノキシ)-N-(ピリジン-2-イル)アセトアミド
- N-(2-フルオロベンジル)-2-(3,5-ジメチルフェノキシ)-N-(ピリジン-2-イル)アセトアミド
- N-(2-クロロ-6-フルオロベンジル)-2-(3,5-ジメチルフェノキシ)-N-(ピリジン-2-イル)プロピオンアミド
独自性
N-(2-クロロ-6-フルオロベンジル)-2-(3,5-ジメチルフェノキシ)-N-(ピリジン-2-イル)アセトアミドの独自性は、その特定の官能基の組み合わせにあります。これにより、独自の化学的および生物学的特性がもたらされる可能性があります。ベンジル環上のクロロ基とフルオロ基の両方と、ジメチルフェノキシ基とピリジニル基の存在は、生物学的標的との反応性と相互作用の明確な違いをもたらす可能性があります。
類似化合物との比較
Similar Compounds
2-Chloro-6-fluoroanisole: A related compound with similar structural features, used as an intermediate in organic synthesis.
3,5-Dimethylphenol: Another related compound, often used in the synthesis of various organic molecules.
Pyridin-2-ylacetamide: A compound with a similar amide moiety, used in the synthesis of pharmaceuticals and other bioactive molecules.
Uniqueness
N-[(2-Chloro-6-fluorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide is unique due to its combination of structural features, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its specific arrangement of functional groups and substituents makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C22H20ClFN2O2 |
|---|---|
分子量 |
398.9 g/mol |
IUPAC名 |
N-[(2-chloro-6-fluorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C22H20ClFN2O2/c1-15-10-16(2)12-17(11-15)28-14-22(27)26(21-8-3-4-9-25-21)13-18-19(23)6-5-7-20(18)24/h3-12H,13-14H2,1-2H3 |
InChIキー |
MYMCBUJHYBQSTE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)OCC(=O)N(CC2=C(C=CC=C2Cl)F)C3=CC=CC=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-tert-butylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11324997.png)
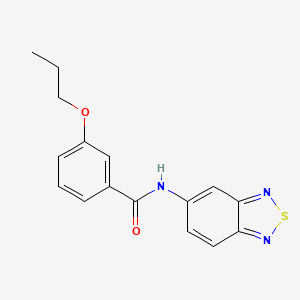
![N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B11325009.png)
![Methyl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11325011.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-fluorobenzamide](/img/structure/B11325017.png)

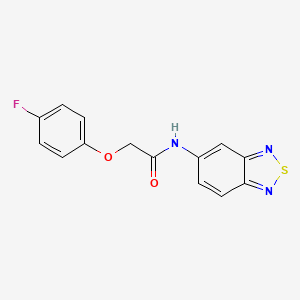
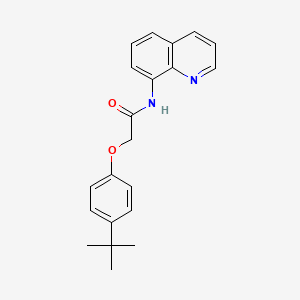
![Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate](/img/structure/B11325038.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methylbenzamide](/img/structure/B11325043.png)
![N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-propoxybenzamide](/img/structure/B11325044.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide](/img/structure/B11325059.png)
![2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11325076.png)
